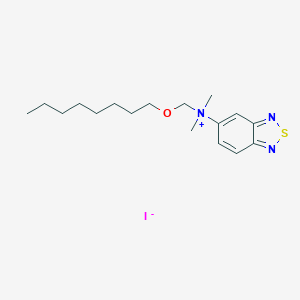
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide, commonly known as BTDMAI, is a quaternary ammonium salt that has been widely used as a fluorescent probe for biological imaging. BTDMAI is a stable and highly water-soluble compound that can be easily synthesized using a simple and efficient method.
Wirkmechanismus
BTDMAI is a cationic dye that can selectively accumulate in the mitochondria of living cells and tissues. The mechanism of action is based on the electrostatic interactions between the positively charged BTDMAI and the negatively charged mitochondrial membrane. BTDMAI can also enter the lysosomes and endosomes by endocytosis, where it can be used as a pH indicator.
Biochemische Und Physiologische Effekte
BTDMAI has been shown to have no significant cytotoxicity or genotoxicity in vitro and in vivo. However, it can affect the mitochondrial membrane potential and induce apoptosis in cancer cells. BTDMAI can also interfere with the activity of some mitochondrial enzymes, such as succinate dehydrogenase and cytochrome c oxidase. Therefore, caution should be taken when interpreting the results obtained using BTDMAI.
Vorteile Und Einschränkungen Für Laborexperimente
BTDMAI has several advantages for lab experiments, including its high water solubility, stability, and selectivity for mitochondria. It can be used in a wide range of biological systems, including living cells, tissues, and organisms. However, BTDMAI has some limitations, such as its potential interference with mitochondrial enzymes and its limited pH sensitivity range.
Zukünftige Richtungen
There are several future directions for the research and development of BTDMAI. One direction is to modify the structure of BTDMAI to improve its selectivity and sensitivity for specific biological targets. Another direction is to develop new imaging techniques that can enhance the spatial and temporal resolution of BTDMAI imaging. Additionally, BTDMAI can be used in combination with other fluorescent probes to study complex biological processes, such as mitochondrial dynamics and signaling pathways.
Synthesemethoden
BTDMAI can be synthesized using a one-pot reaction of 2-aminobenzothiazole, formaldehyde, and dimethyl octylamine in the presence of iodomethane. The reaction proceeds smoothly under mild conditions and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
BTDMAI has been widely used as a fluorescent probe for biological imaging. It can selectively stain the mitochondria of living cells and tissues, making it a valuable tool for studying mitochondrial dynamics and function. BTDMAI has also been used to study the intracellular trafficking of proteins and lipids, as well as the localization of ion channels and transporters. In addition, BTDMAI has been used as a pH indicator in biological systems, due to its pH-dependent fluorescence properties.
Eigenschaften
CAS-Nummer |
102571-37-9 |
|---|---|
Produktname |
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide |
Molekularformel |
C17H28IN3OS |
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
2,1,3-benzothiadiazol-5-yl-dimethyl-(octoxymethyl)azanium;iodide |
InChI |
InChI=1S/C17H28N3OS.HI/c1-4-5-6-7-8-9-12-21-14-20(2,3)15-10-11-16-17(13-15)19-22-18-16;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BCMUOJDUDQXYSQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
Kanonische SMILES |
CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-] |
Synonyme |
(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



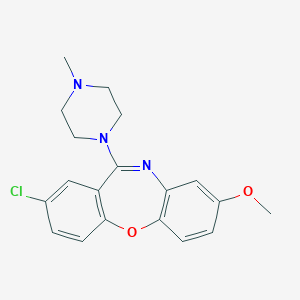
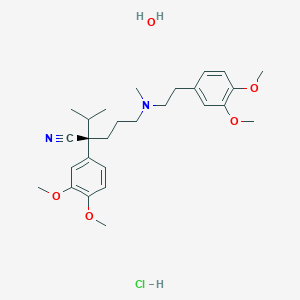
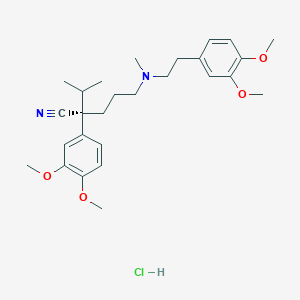
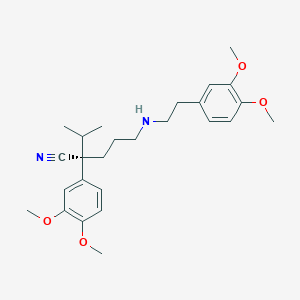
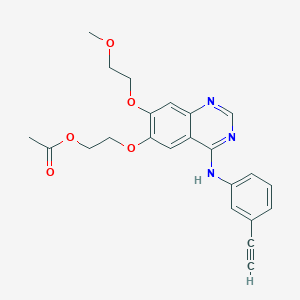
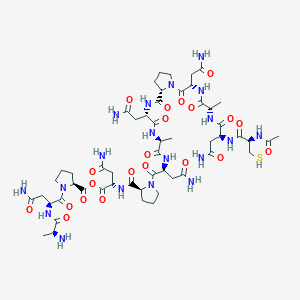





![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)

